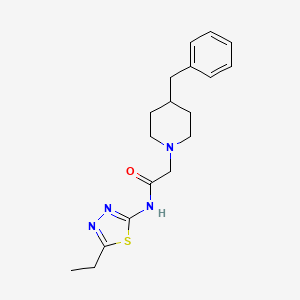![molecular formula C19H31NO2S B5329203 5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione CAS No. 5220-00-8](/img/structure/B5329203.png)
5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione is a chemical compound that belongs to the class of cyclohexanediones. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins in the body, leading to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been found to exhibit potential anticancer and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione in lab experiments include its unique chemical properties and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new methods for the synthesis of this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
4. Evaluation of the potential use of this compound in agriculture and industry.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
In conclusion, this compound is a unique chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione involves the reaction of 1,3-cyclohexanedione with 1-(1-pyrrolidinyl)butan-1-one in the presence of ethyl mercaptan. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a wide range of biological activities, making it a potential candidate for use in various fields such as medicine, agriculture, and industry.
Eigenschaften
IUPAC Name |
5-(2-ethylsulfanylpropyl)-2-(1-pyrrolidin-1-ylbutylidene)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2S/c1-4-8-16(20-9-6-7-10-20)19-17(21)12-15(13-18(19)22)11-14(3)23-5-2/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRNLYAWMQKHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)CC(C)SCC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347833 |
Source


|
| Record name | 5-(2-ethylsulfanylpropyl)-2-(1-pyrrolidin-1-ylbutylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5220-00-8 |
Source


|
| Record name | 5-(2-ethylsulfanylpropyl)-2-(1-pyrrolidin-1-ylbutylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5329120.png)

![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5329133.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5329138.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5329148.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)